

Application Notes: Trifluoromethanesulfonic Acid as a Catalyst for Fries Rearrangement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trifluoromethanesulfonic acid

Cat. No.: B052903

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Introduction

The Fries rearrangement is a fundamental organic transformation that converts an aryl ester into a mixture of ortho- and para-hydroxyaryl ketones.[1] This reaction is of significant industrial importance for the synthesis of intermediates used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] Traditionally, the reaction is catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride (AlCl_3).[4] However, these methods often suffer from drawbacks such as high catalyst loading, harsh reaction conditions, and the generation of significant waste streams.

Trifluoromethanesulfonic acid (TfOH or triflic acid), a superacid, has emerged as a highly efficient catalyst for the Fries rearrangement.[2] Its strong Brønsted acidity allows for the use of catalytic amounts, leading to cleaner reactions, easier work-up, and improved atom economy. [2] TfOH is particularly effective in promoting the rearrangement of a wide range of aryl esters, including phenyl benzoates and acetates, under relatively controlled conditions.[1][4]

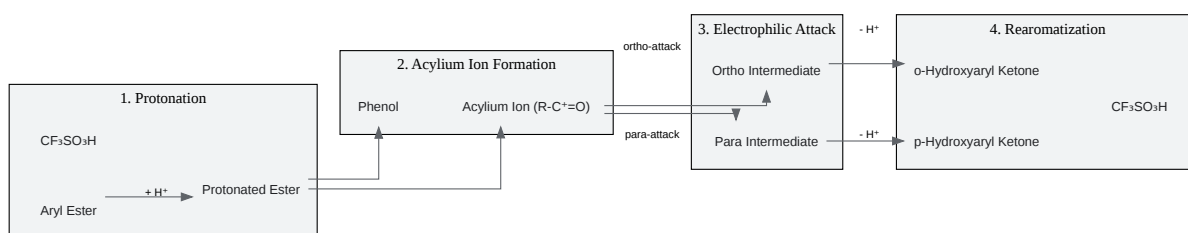
Mechanism of Catalysis

The catalytic action of **trifluoromethanesulfonic acid** in the Fries rearrangement proceeds through the formation of a highly electrophilic acylium ion intermediate. The generally accepted mechanism involves the following steps:

- **Protonation of the Ester:** The superacidic TfOH protonates the carbonyl oxygen of the aryl ester, activating the acyl group.

- **Formation of the Acylium Ion:** The protonated ester undergoes cleavage to generate a resonance-stabilized acylium ion and a phenol. This step is often reversible.[4]
- **Electrophilic Aromatic Substitution:** The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol at the ortho and para positions.
- **Re-aromatization and Catalyst Regeneration:** The resulting intermediate undergoes deprotonation to restore the aromaticity of the ring, forming the hydroxyaryl ketone product and regenerating the TfOH catalyst.

The regioselectivity of the reaction (the ratio of ortho to para products) is influenced by reaction conditions such as temperature and solvent polarity. Higher temperatures generally favor the formation of the thermodynamically more stable ortho isomer, which is capable of forming a stable six-membered chelate with the catalyst. Lower temperatures tend to favor the kinetically controlled para product.[5]



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Caption: Mechanism of TfOH-Catalyzed Fries Rearrangement.

Data Presentation

The following table summarizes the results of the **trifluoromethanesulfonic acid**-catalyzed Fries rearrangement of various substituted phenyl benzoates. The data highlights the influence

of substituents on the phenolic ring on product distribution.

Table 1: Fries Rearrangement of Substituted Phenyl Benzoates (I) with Catalytic TfOH[4]

Substrate (I)	R	R'	Starting Material (%)	o-Hydroxyaryl Ketone (2) (%)	Phenol (3) (%)	Decomp. Products (%)
Ia	H	H	45	42	11	2
Ib	4-Cl	H	98	<1	<1	<1
Ic	4-Me	H	39	48	11	2
Id	3-Me	H	10	78	10	2
Ie	3,5-Me ₂	H	98	<1	<1	<1
If	H	4-Me	41	46	10	3
Ig	H	4-OMe	39	47	11	3

Reaction Conditions: All reactions were performed with approximately 2 mol-% **trifluoromethanesulfonic acid** in anhydrous tetrachloroethane at 170°C for 24 hours in sealed tubes. Yields were determined by gas-liquid chromatography (GLC).[4]

Experimental Protocols

General Protocol for the **Trifluoromethanesulfonic Acid**-Catalyzed Fries Rearrangement of Phenyl Benzoates

This protocol is based on the procedure described by Effenberger, et al.[4] and incorporates standard laboratory practices for handling strong acids and performing organic reactions.

Materials:

- Substituted Phenyl Benzoate (1.0 eq)

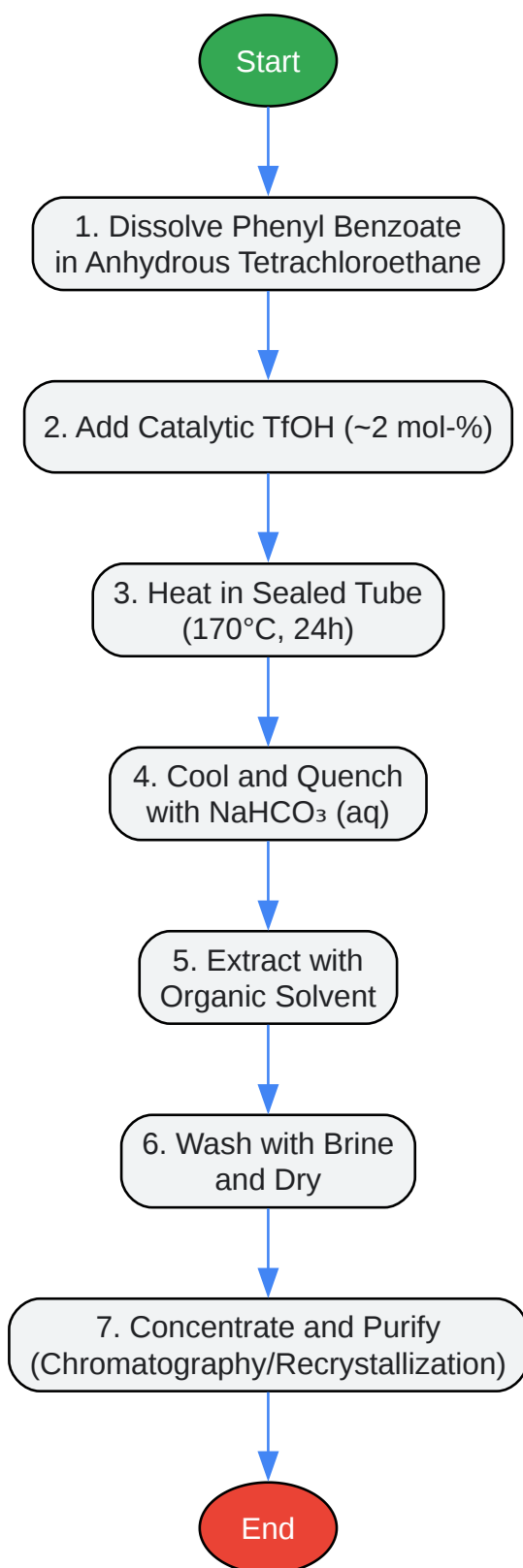
- **Trifluoromethanesulfonic acid** (TfOH, ~2 mol-%)
- Anhydrous tetrachloroethane
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Heavy-walled, sealed reaction tube or a round-bottom flask with a reflux condenser and inert gas inlet

Procedure:

- **Reaction Setup:** In a clean, dry, heavy-walled, sealable reaction tube equipped with a magnetic stir bar, dissolve the phenyl benzoate substrate in anhydrous tetrachloroethane to a suitable concentration (e.g., 0.1-0.5 M).
- **Catalyst Addition:** Carefully add **trifluoromethanesulfonic acid** (~2 mol-%) to the stirred solution at room temperature. Caution: **Trifluoromethanesulfonic acid** is a strong, corrosive acid. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
- **Reaction:** Securely seal the reaction tube and place it in a preheated oil bath at 170°C. Stir the reaction mixture for 24 hours.
- **Work-up and Quenching:**
 - After 24 hours, remove the reaction tube from the oil bath and allow it to cool to room temperature.
 - Carefully unseal the tube in a fume hood.
 - Transfer the reaction mixture to a separatory funnel containing an equal volume of a saturated aqueous solution of sodium bicarbonate. Caution: Quenching the strong acid

can be exothermic and may cause gas evolution (CO_2). Add the reaction mixture slowly and vent the separatory funnel frequently.

- Shake the separatory funnel vigorously to ensure complete neutralization of the acid. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.
- Extraction:
 - Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
 - Combine the organic layers.
- Washing and Drying:
 - Wash the combined organic layers with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate), or by recrystallization to afford the pure hydroxyaryl ketone product(s).



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Caption: Experimental workflow for the Fries rearrangement.

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- To cite this document: BenchChem. [Application Notes: Trifluoromethanesulfonic Acid as a Catalyst for Fries Rearrangement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052903#trifluoromethanesulfonic-acid-as-a-catalyst-for-fries-rearrangement]

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